4-(Methylthio)benzyl chloride 4-(Methylthio)benzyl chloride
Brand Name: Vulcanchem
CAS No.: 874-87-3
VCID: VC2311369
InChI: InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
SMILES: CSC1=CC=C(C=C1)CCl
Molecular Formula: C8H9ClS
Molecular Weight: 172.68 g/mol

4-(Methylthio)benzyl chloride

CAS No.: 874-87-3

Cat. No.: VC2311369

Molecular Formula: C8H9ClS

Molecular Weight: 172.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylthio)benzyl chloride - 874-87-3

Specification

CAS No. 874-87-3
Molecular Formula C8H9ClS
Molecular Weight 172.68 g/mol
IUPAC Name 1-(chloromethyl)-4-methylsulfanylbenzene
Standard InChI InChI=1S/C8H9ClS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Standard InChI Key VWVZFHRDLPHBEG-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)CCl
Canonical SMILES CSC1=CC=C(C=C1)CCl

Introduction

Chemical Identity and Structure

Basic Information

4-(Methylthio)benzyl chloride is an aromatic chlorinated compound with the molecular formula C8H9ClS and a molecular weight of 172.68 g/mol . It consists of a benzene ring substituted with a methylthio group at the para position relative to a chloromethyl group.

Identification and Nomenclature

The compound has several synonyms and identifiers that are recognized in scientific literature and chemical databases:

ParameterValue
CAS Number874-87-3
EINECS Number212-870-0
Molecular FormulaC8H9ClS
Common Synonyms1-(Chloromethyl)-4-(methylthio)benzene, 4-(Methylthio)benzylchloride, 4-Chloromethylthioanisole, 4-thiomethyl-benzyl chloride
IUPAC Name1-(chloromethyl)-4-methylsulfanylbenzene

Table 1: Chemical identifiers for 4-(Methylthio)benzyl chloride

Physical and Chemical Properties

Physical Characteristics

4-(Methylthio)benzyl chloride exhibits specific physical properties that influence its handling, storage, and applications in synthetic processes.

PropertyValue
Physical StateNot explicitly stated in sources
Boiling Point116°C at 8mm Hg
Density1.170 g/mL at 25°C
Flash Point>110°C (>230°F)
Solubility in WaterHydrolyzes in water
StabilityMoisture sensitive
Recommended StorageInert atmosphere, freezer (below -20°C) or refrigerator (2-8°C)
Specific Gravity1.18

Table 2: Physical properties of 4-(Methylthio)benzyl chloride

Chemical Reactivity

The compound contains reactive functional groups that contribute to its chemical behavior:

  • The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions

  • The methylthio group provides additional electron density to the aromatic system

  • It hydrolyzes in water, indicating reactivity with nucleophiles

  • It requires storage under inert atmosphere, suggesting potential reactivity with atmospheric components

Synthesis and Preparation

Synthetic Pathways

The primary synthetic method for 4-(Methylthio)benzyl chloride involves chlorination of 4-(Methylthio)benzyl alcohol. This process has been documented in the context of preparing intermediates for pharmaceutical compounds.

ParameterCondition
ReagentConcentrated hydrochloric acid
Temperature10°C to 40°C
SolventWater-immiscible organic solvent (e.g., toluene)
Reaction Time1-4 hours
PurificationNeutralization of organic phase, solvent removal, optional distillation

Table 3: Synthesis parameters for 4-(Methylthio)benzyl chloride

Reaction Mechanism

The chlorination reaction proceeds through nucleophilic substitution of the hydroxyl group in 4-(Methylthio)benzyl alcohol by chloride. The reaction is typically carried out in a biphasic system with toluene as the organic phase, allowing for efficient separation of the product from the aqueous reaction medium .

Alternative Methods

While the direct chlorination of 4-(Methylthio)benzyl alcohol is the most documented method, traditional methods for benzyl chloride synthesis could potentially be adapted for this compound. These might include:

  • Chloromethylation of thioanisole

  • Radical chlorination of 4-methylthiotoluene

  • Functional group interconversion from corresponding esters or acids

Applications and Downstream Chemistry

Pharmaceutical Synthesis

4-(Methylthio)benzyl chloride serves as an important intermediate in pharmaceutical synthesis. One documented application is in the preparation of 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)phenyl] ethanone, which is likely a pharmaceutical intermediate .

Hazard TypeClassification
Skin CorrosionSub-category 1B
Eye DamageCategory 1
Health Hazard (NFPA)3 - Short exposure could cause serious temporary or moderate residual injury
Fire Hazard (NFPA)1 - Materials that require considerable preheating before ignition
Reactivity (NFPA)0 - Normally stable, even under fire exposure conditions

Table 4: Hazard classification of 4-(Methylthio)benzyl chloride

Research Context and Related Chemistry

Relationship to Other Compounds

It is important to distinguish 4-(Methylthio)benzyl chloride (C8H9ClS) from similar compounds such as 4-(Methylthio)benzoyl chloride (C8H7ClOS), which has a different functional group and reactivity profile .

Broader Chemical Context

While specific research on 4-(Methylthio)benzyl chloride itself was limited in the search results, research on related benzyl derivatives indicates their importance in producing value-added oxygen-containing compounds for applications in perfumes, pesticides, dyes, pharmaceuticals, and preservatives .

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